molecular formula C12H7BrN2O3 B13087309 6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid

6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid

Cat. No.: B13087309
M. Wt: 307.10 g/mol
InChI Key: CBLSYNRMMUZXNS-UHFFFAOYSA-N
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Description

6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid is a complex organic compound characterized by the presence of a bromine atom, an oxazole ring, and an indolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the bromination of an indolizine precursor, followed by the introduction of the oxazole ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoindolizine-2-carboxylic acid: Lacks the oxazole ring, making it less versatile in certain applications.

    3-(Oxazol-4-yl)indolizine-2-carboxylic acid: Does not contain the bromine atom, which may affect its reactivity and biological activity.

Uniqueness

6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid stands out due to the combination of the bromine atom, oxazole ring, and indolizine core. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H7BrN2O3

Molecular Weight

307.10 g/mol

IUPAC Name

6-bromo-3-(1,3-oxazol-4-yl)indolizine-2-carboxylic acid

InChI

InChI=1S/C12H7BrN2O3/c13-7-1-2-8-3-9(12(16)17)11(15(8)4-7)10-5-18-6-14-10/h1-6H,(H,16,17)

InChI Key

CBLSYNRMMUZXNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CC(=C2C3=COC=N3)C(=O)O)Br

Origin of Product

United States

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